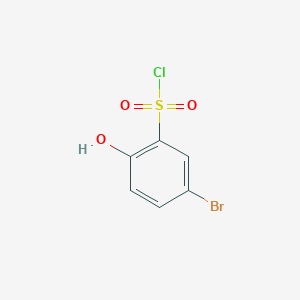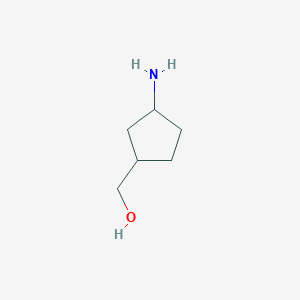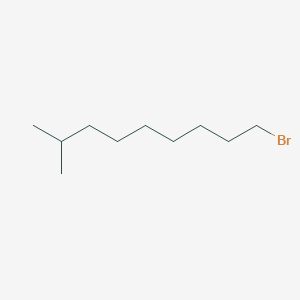![molecular formula C9H8O4 B3224520 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde CAS No. 123373-28-4](/img/structure/B3224520.png)
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
概要
説明
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is an organic compound with the molecular formula C9H8O4 It is characterized by a benzodioxine ring structure with a hydroxyl group at the 6th position and an aldehyde group at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with formaldehyde in the presence of an acid catalyst to form the benzodioxine ring. Subsequent oxidation and formylation steps introduce the aldehyde group at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde: Similar structure but with a bromine atom instead of a hydroxyl group.
2,3-Dihydrobenzo[b][1,4]dioxine-5-carbaldehyde: Lacks the hydroxyl group at the 6th position.
7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde: Contains a thiophene ring instead of a benzene ring.
Uniqueness
6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the benzodioxine ring
特性
IUPAC Name |
6-hydroxy-2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-5-6-7(11)1-2-8-9(6)13-4-3-12-8/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSCFPMGORNPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(2-nitrophenyl)thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B3224443.png)



![[1-(Bromomethyl)cyclopropyl]methanamine](/img/structure/B3224481.png)


![2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B3224502.png)



![Carbamic acid, ethylmethyl-, 4-[1-(dimethylamino)ethyl]phenyl ester](/img/structure/B3224552.png)


